Human Pharmacokinetic Profile: Half-Life, Tmax, and Dose Proportionality of PF-06260414 vs. In-Class SARMs
PF-06260414 demonstrates a well-characterized human PK profile with a terminal half-life (t½) of 6.9 to 12.8 hours and rapid absorption (median Tmax of 1-2 hours) following oral administration in healthy subjects [1]. While cross-study comparison is inherently limited by variable dosing regimens, the observed t½ range of PF-06260414 is moderately shorter than the ~24-36 hour half-life reported for LGD-4033 in clinical studies [2]. More critically, PF-06260414 exhibits time-independent PK properties and dose proportionality across the evaluated range [1], a characteristic that is not uniformly observed across all SARM candidates. Notably, the phase I study provided direct ethnic PK comparison: Cmax and AUCτ geometric means were 98.6% and 79.5% higher, respectively, in Japanese subjects compared to Western subjects, while HPG axis modulation remained similar [1].
| Evidence Dimension | Terminal elimination half-life (t½) in humans |
|---|---|
| Target Compound Data | Mean t½: 6.9 to 12.8 hours |
| Comparator Or Baseline | LGD-4033: t½ ~24-36 hours (literature-reported clinical data) |
| Quantified Difference | PF-06260414 t½ is approximately 2- to 5-fold shorter than LGD-4033 |
| Conditions | Phase I clinical trial (NCT02070939); single and multiple ascending doses (1-400 mg SAD, 3-100 mg BID MAD) in healthy male subjects |
Why This Matters
Shorter t½ provides greater dosing flexibility and potentially faster washout for research protocols requiring precise temporal control of AR modulation.
- [1] Bhattacharya I, Tarabar S, Liang Y, Pradhan V, Owens J, Oemar B. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016;38(6):1401-1416. View Source
- [2] Machek SB, Cardaci TD, Wilburn DT, Willoughby DS. Considerations, possible contraindications, and potential mechanisms for deleterious effect in recreational and athletic use of selective androgen receptor modulators (SARMs) in lieu of anabolic androgenic steroids: A narrative review. Steroids. 2020;164:108753. View Source
